1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl and 3-phenyl groups at positions 2, 5, and 3, respectively. A piperazine ring is attached at position 7, further substituted with a 2-phenylethyl group. Its molecular formula is C₂₀H₂₆N₅O⁺ (MW: 352.45) .
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-20-19-24(30-17-15-29(16-18-30)14-13-22-9-5-3-6-10-22)31-26(27-20)25(21(2)28-31)23-11-7-4-8-12-23/h3-12,19H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZNHBZEAJGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCC4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with 4-(2-phenylethyl)piperazine under specific conditions . Industrial production methods often utilize microwave irradiation or heating methods to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Major Products: The major products formed depend on the specific reagents and conditions used, but typically include substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Notable activities include:
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and microbial growth inhibition .
Antitumor Effects
The compound has demonstrated potential as an antitumor agent. Studies have shown that it can inhibit enzymes involved in cancer cell proliferation and induce cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and H460 (lung cancer) . The mechanism involves targeting specific pathways critical for tumor growth and survival.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against bacterial strains. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced antimicrobial potency. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that at certain concentrations, the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent in oncology.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Structure | Antimicrobial, anticancer |
| 6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Structure | Antiviral, antitumor |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include signal transduction pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Tabulated Comparative Data
Biological Activity
The compound 1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE is a novel synthetic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a unique piperazine moiety. The structural formula can be represented as follows:
This structure includes a phenyl group and two methyl groups on the pyrazole ring, which may influence its biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown potent inhibitory effects on enzymes such as urease, which is crucial for the survival of pathogens like Helicobacter pylori .
- Antitumor Activity : Compounds similar to 1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell migration .
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Urease Inhibition : A derivative exhibited an IC50 value significantly lower than traditional inhibitors, suggesting enhanced efficacy in treating H. pylori infections .
- Antitumor Efficacy : In a study involving breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell migration and increased apoptosis rates compared to untreated controls .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity is attributed to its pyrazolo[1,5-a]pyrimidine core, which facilitates π-π stacking with biological targets, and the 2-phenylethyl-piperazine moiety, which enhances solubility and receptor binding. Methyl groups at positions 2 and 5 on the pyrimidine ring may sterically modulate interactions, while the phenyl group at position 3 contributes to hydrophobic interactions. Methodologically, these features are validated via X-ray crystallography, NMR-based conformational analysis, and comparative docking studies with analogous compounds .
Q. What synthetic methodologies are reported for this compound?
Synthesis typically involves:
- Step 1: Condensation of aminopyrazole derivatives with β-diketones to form the pyrazolo[1,5-a]pyrimidine core under reflux (ethanol/methanol, 6–8 hours).
- Step 2: Substitution at position 7 using a piperazine derivative (e.g., 2-phenylethylpiperazine) via nucleophilic aromatic substitution (60–80°C, DMF, 12–24 hours).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization focuses on solvent polarity, temperature control, and catalyst use (e.g., K₂CO₃ for deprotonation) .
Q. How can researchers characterize its purity and stability under experimental conditions?
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.
- Crystallinity: Powder X-ray diffraction (PXRD) to assess polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from variations in substituents, assay conditions, or target specificity. Strategies include:
- Meta-analysis: Systematically compare IC₅₀ values, cell lines, and assay protocols (e.g., ATP levels in cytotoxicity assays).
- Comparative docking studies: Use molecular dynamics simulations to evaluate binding affinities across homologs (e.g., kinase vs. GPCR targets).
- Dose-response validation: Replicate studies under standardized conditions (e.g., pH, serum concentration) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Substituent variation: Synthesize derivatives with modified phenyl (e.g., halogenated) or piperazine (e.g., alkyl vs. aryl) groups.
- Bioassays: Test against panels of related targets (e.g., kinase inhibitors in cancer cell lines) to identify selectivity.
- Data integration: Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Lipophilicity adjustment: Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility (logP reduction).
- Metabolic stability: Incubate with liver microsomes to identify metabolic hotspots; block vulnerable sites via fluorination or deuteration.
- Bioavailability testing: Conduct pharmacokinetic profiling (oral vs. intravenous administration in rodent models) .
Q. What strategies link this compound’s mechanism to a theoretical framework (e.g., kinase inhibition)?
- Literature mining: Map structural motifs to known pharmacophores (e.g., ATP-binding pockets in kinases).
- Pathway analysis: Use RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers).
- Computational modeling: Validate via free-energy perturbation (FEP) calculations to predict binding ΔG .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
